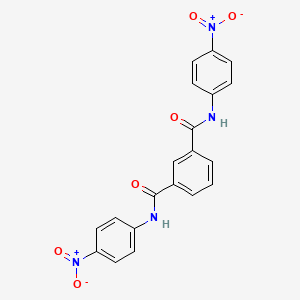![molecular formula C16H14ClN3O3 B11551086 N-(3-chlorophenyl)-3-[(2Z)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11551086.png)
N-(3-chlorophenyl)-3-[(2Z)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chlorophenyl)-2-{N’-[(Z)-(4-hydroxyphenyl)methylidene]hydrazinecarbonyl}acetamide is a complex organic compound with a molecular formula of C15H13ClN2O2. This compound is characterized by the presence of a chlorophenyl group, a hydroxyphenyl group, and a hydrazinecarbonyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{N’-[(Z)-(4-hydroxyphenyl)methylidene]hydrazinecarbonyl}acetamide typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then reacted with 3-chlorophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
The reaction conditions generally involve:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
化学反応の分析
Types of Reactions
N-(3-chlorophenyl)-2-{N’-[(Z)-(4-hydroxyphenyl)methylidene]hydrazinecarbonyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydrazine derivatives
Substitution: Substituted chlorophenyl derivatives
科学的研究の応用
N-(3-chlorophenyl)-2-{N’-[(Z)-(4-hydroxyphenyl)methylidene]hydrazinecarbonyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-{N’-[(Z)-(4-hydroxyphenyl)methylidene]hydrazinecarbonyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the hydroxyphenyl and chlorophenyl groups allows for interactions with various biological molecules, contributing to its overall biological effects.
類似化合物との比較
Similar Compounds
- N-(3-chlorophenyl)acetamide
- N-(4-hydroxyphenyl)acetamide
- N-(3-chlorophenyl)-2-hydrazinecarbonylacetamide
Uniqueness
N-(3-chlorophenyl)-2-{N’-[(Z)-(4-hydroxyphenyl)methylidene]hydrazinecarbonyl}acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorophenyl and hydroxyphenyl groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
特性
分子式 |
C16H14ClN3O3 |
|---|---|
分子量 |
331.75 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-N'-[(Z)-(4-hydroxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C16H14ClN3O3/c17-12-2-1-3-13(8-12)19-15(22)9-16(23)20-18-10-11-4-6-14(21)7-5-11/h1-8,10,21H,9H2,(H,19,22)(H,20,23)/b18-10- |
InChIキー |
GVWIMFWDUSYRJX-ZDLGFXPLSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC(=O)N/N=C\C2=CC=C(C=C2)O |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC(=O)NN=CC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11551008.png)
![(3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide](/img/structure/B11551021.png)
![2,4-dichloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11551030.png)
![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11551037.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11551045.png)
![2-[(3-bromobenzyl)oxy]-N'-[(E)-(3-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11551055.png)

![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11551079.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11551080.png)
![N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B11551081.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11551089.png)
![4-iodo-2-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11551096.png)
![N-({N'-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11551098.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11551099.png)
